4-Chloro-2-(trifluoromethyl)pyrimidine
Overview
Description
4-Chloro-2-(trifluoromethyl)pyrimidine is an organic compound with the molecular formula C5H2ClF3N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of both chlorine and trifluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Target of Action
4-Chloro-2-(trifluoromethyl)pyrimidine is a pyrimidine derivative
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrimidine derivatives are involved in a wide range of biological processes, including dna and rna synthesis, signal transduction, and cellular metabolism .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and solubility, suggest that it may have good bioavailability .
Result of Action
It’s known that pyrimidine derivatives can have various effects at the molecular and cellular levels, depending on their specific targets and modes of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and pH . Additionally, its efficacy can be influenced by the presence of other compounds or biological factors in its environment.
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific structure and properties of the 4-Chloro-2-(trifluoromethyl)pyrimidine molecule.
Cellular Effects
Pyrimidine derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine typically involves the chlorination of 2-(trifluoromethyl)pyrimidine. One common method includes the reaction of 2-(trifluoromethyl)pyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds as follows:
C5H3F3N2+POCl3→C5H2ClF3N2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Suzuki-Miyaura Coupling: Common reagents include boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products can include substituted pyrimidines with various functional groups.
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)pyrimidine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 4-Chloro-2-(methylthio)pyrimidine
- 2-Chloro-4-(trifluoromethyl)pyridine
Uniqueness
4-Chloro-2-(trifluoromethyl)pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2/c6-3-1-2-10-4(11-3)5(7,8)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEGSCLVOXWLIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571086 | |
Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1514-96-1 | |
Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1514-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-(trifluoromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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